molecular formula C4H7BrO3 B049807 (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid CAS No. 261904-39-6

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Cat. No.: B049807
CAS No.: 261904-39-6
M. Wt: 183 g/mol
InChI Key: HBJAYXGUOOININ-BYPYZUCNSA-N
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Description

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is an organic compound with the molecular formula C4H7BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-2-methylpropanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a corresponding ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-hydroxy-2-methylpropanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-2-methylpropanoic acid derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: The primary product is 2-hydroxy-2-methylpropanoic acid.

Scientific Research Applications

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules and complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atom and the hydroxyl group, which can participate in various substitution, oxidation, and reduction reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-2-hydroxypropanoic acid: Similar structure but lacks the methyl group, affecting its steric and electronic properties.

    2-Bromo-2-methylpropanoic acid:

Uniqueness

(2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid is unique due to the combination of the bromine atom and the hydroxyl group on a chiral carbon. This unique structure imparts specific reactivity and potential for use in asymmetric synthesis and other specialized applications.

Properties

IUPAC Name

(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJAYXGUOOININ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CBr)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441952
Record name (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261904-39-6
Record name (2R)-3-BROMO-2-HYDROXY-2-METHYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Bromo-2-hydroxy-2-methylpropionic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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